
1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione is a compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been used in various therapeutic applications for centuries. This particular compound is characterized by its three hydroxyl groups and a p-tolylamino group attached to the anthracene-9,10-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The p-tolylamino group is introduced through an amination reaction, where p-toluidine is reacted with the hydroxylated anthracene-9,10-dione under suitable conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives and is used in studying reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a subject of research in fields such as cancer therapy, where it is investigated for its potential anticancer properties.
Medicine: Its therapeutic potential is explored in drug development, particularly for its role in targeting specific cellular proteins involved in disease progression.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
Wirkmechanismus
The mechanism of action of 1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione involves its interaction with molecular targets such as kinases, topoisomerases, and other essential cellular proteins. By binding to these targets, the compound can inhibit cancer cell proliferation, induce apoptosis, and interfere with cellular signaling pathways critical for cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dihydroxy-4,8-diaminoanthraquinone: This compound has similar hydroxyl and amino groups but differs in the position and number of these groups.
1,4,5,8-Tetrahydroxyanthraquinone: This compound has four hydroxyl groups but lacks the p-tolylamino group.
2-Methyl-1,5,8-trihydroxyanthraquinone: This compound has a methyl group instead of the p-tolylamino group.
Uniqueness
1,5,8-Trihydroxy-2-(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both hydroxyl and p-tolylamino groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with cellular proteins, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
61548-23-0 |
|---|---|
Molekularformel |
C21H15NO5 |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
1,5,8-trihydroxy-2-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO5/c1-10-2-4-11(5-3-10)22-13-7-6-12-16(20(13)26)21(27)18-15(24)9-8-14(23)17(18)19(12)25/h2-9,22-24,26H,1H3 |
InChI-Schlüssel |
CWWZMNXYPYPHTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


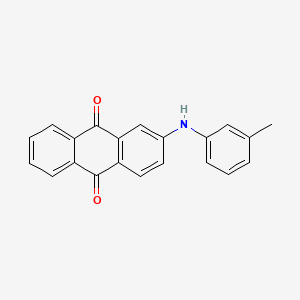
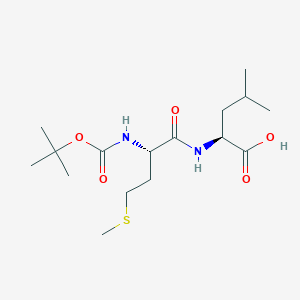

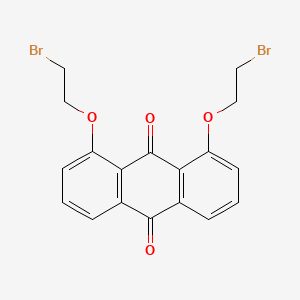
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)
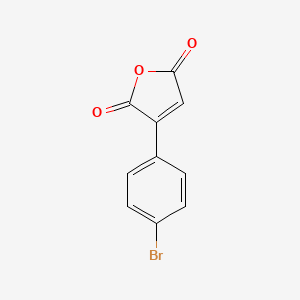
![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
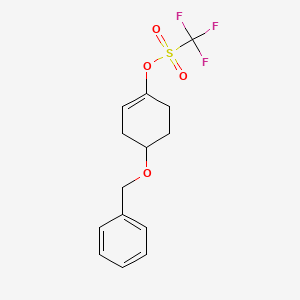
![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
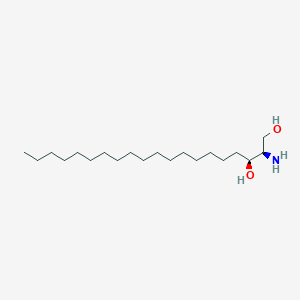
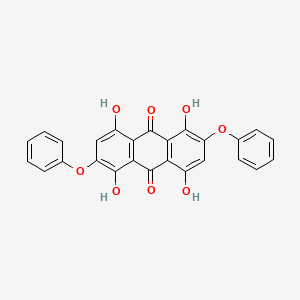
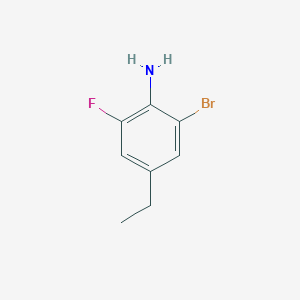
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
